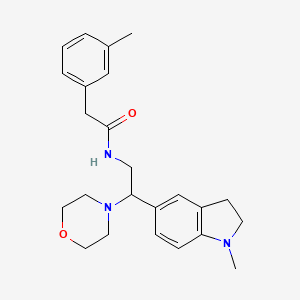

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

CAS No.: 922034-25-1

Cat. No.: VC6169058

Molecular Formula: C24H31N3O2

Molecular Weight: 393.531

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922034-25-1 |

|---|---|

| Molecular Formula | C24H31N3O2 |

| Molecular Weight | 393.531 |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28) |

| Standard InChI Key | VEBHDKVMILDGHQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is C₂₄H₃₁N₃O₂, with a molecular weight of 393.531 g/mol. The IUPAC name reflects its three primary components:

-

A 1-methylindolin-5-yl group, providing a bicyclic indole structure with a methyl substituent on the nitrogen atom.

-

A morpholinoethyl side chain, contributing a six-membered morpholine ring connected via an ethyl linker.

-

A 2-(m-tolyl)acetamide group, featuring a meta-methylphenyl substituent attached to an acetamide backbone.

Key Structural Features

-

Indole Core: The 1-methylindoline moiety introduces planar aromaticity, potentially facilitating π-π interactions with protein binding sites.

-

Morpholine Ring: The morpholino group enhances solubility and may participate in hydrogen bonding due to its oxygen atom.

-

Meta-Tolyl Acetamide: The meta-methyl group on the phenyl ring could influence steric and electronic properties, affecting target affinity.

Table 1: Fundamental Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 922034-25-1 | |

| Molecular Formula | C₂₄H₃₁N₃O₂ | |

| Molecular Weight | 393.531 g/mol | |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |

| SMILES | CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| InChIKey | VEBHDKVMILDGHQ-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions, typically including:

-

Acylation: Coupling of 2-(m-tolyl)acetic acid with a tert-butoxycarbonyl (Boc)-protected amine intermediate.

-

Amine Deprotection: Removal of the Boc group under acidic conditions to generate a primary amine.

-

Morpholine Incorporation: Reaction with morpholine under reductive amination conditions to introduce the morpholinoethyl group.

Critical parameters include temperature control (often 0–25°C for acylation), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalysts such as Hünig’s base for deprotonation. Yields are optimized by purifying intermediates via column chromatography and recrystallization.

Characterization and Analytical Data

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.25–6.90 ppm (aromatic protons), δ 4.10–3.50 ppm (morpholine and ethylenic protons), and δ 2.30 ppm (methyl groups).

-

¹³C NMR: Signals corresponding to carbonyl carbons (~170 ppm), aromatic carbons (110–150 ppm), and aliphatic carbons (20–60 ppm).

-

-

Infrared Spectroscopy (IR): Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the molecular formula.

Table 2: Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide | C₂₄H₃₁N₃O₃ | 409.5 | Para-tolyloxy vs. meta-tolyl acetamide |

| N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide | C₂₄H₃₀N₄O₃ | 422.5 | Oxalamide backbone vs. acetamide |

Future Research Directions

-

In Vitro Assays: Screen for affinity against G protein-coupled receptors (GPCRs) and kinase targets.

-

ADMET Profiling: Evaluate solubility, metabolic stability, and cytochrome P450 interactions.

-

Synthetic Optimization: Explore halogenated analogs to enhance binding affinity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume